2-[[Methyl[(3S)-3-(1-naphthalenyloxy)-3-(2-thienyl)propyl]aMino]carbonyl]benzoic Acid
Description
2-[[Methyl[(3S)-3-(1-naphthalenyloxy)-3-(2-thienyl)propyl]amino]carbonyl]benzoic Acid (hereafter referred to as the "target compound") is a chiral benzoic acid derivative with a molecular formula of C₂₆H₂₃NO₄S and an exact mass of 445.0968694 . Its structure features a stereospecific (3S) configuration, a naphthalenyloxy group, and a 2-thienyl moiety attached via a propyl chain.
Properties
IUPAC Name |
2-[methyl-[(3S)-3-naphthalen-1-yloxy-3-thiophen-2-ylpropyl]carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4S/c1-27(25(28)20-11-4-5-12-21(20)26(29)30)16-15-23(24-14-7-17-32-24)31-22-13-6-9-18-8-2-3-10-19(18)22/h2-14,17,23H,15-16H2,1H3,(H,29,30)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWSULHSCQVWPV-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32)C(=O)C4=CC=CC=C4C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC[C@@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32)C(=O)C4=CC=CC=C4C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801127041 | |
| Record name | 2-[[Methyl[(3S)-3-(1-naphthalenyloxy)-3-(2-thienyl)propyl]amino]carbonyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801127041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199191-67-8 | |
| Record name | 2-[[Methyl[(3S)-3-(1-naphthalenyloxy)-3-(2-thienyl)propyl]amino]carbonyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=199191-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[Methyl[(3S)-3-(1-naphthalenyloxy)-3-(2-thienyl)propyl]amino]carbonyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801127041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[Methyl[(3S)-3-(1-naphthalenyloxy)-3-(2-thienyl)propyl]aMino]carbonyl]benzoic Acid typically involves the reaction of phthalic anhydride with an appropriate amine under controlled conditions. One common method is the Gabriel synthesis, which involves the deprotonation of phthalimide by a strong base such as potassium hydroxide, followed by nucleophilic substitution with an alkyl halide . The reaction conditions usually require heating and the use of solvents like ethanol or dimethylformamide.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[[Methyl[(3S)-3-(1-naphthalenyloxy)-3-(2-thienyl)propyl]aMino]carbonyl]benzoic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the phthalimide moiety can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Alkyl halides in the presence of a strong base like potassium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalic acid derivatives, while reduction can produce primary amines.
Scientific Research Applications
2-[[Methyl[(3S)-3-(1-naphthalenyloxy)-3-(2-thienyl)propyl]aMino]carbonyl]benzoic Acid has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Industry: Utilized in the production of agrochemicals, polymers, and dyes.
Mechanism of Action
The mechanism of action of 2-[[Methyl[(3S)-3-(1-naphthalenyloxy)-3-(2-thienyl)propyl]aMino]carbonyl]benzoic Acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Key Differences :
- The (3S) stereochemistry may confer enantioselective binding advantages over non-chiral analogs .
Benzoic Acid Derivatives
Compounds with benzoic acid backbones but divergent substituents:
Key Differences :
- The methylamino-carbonyl linkage in the target compound may enhance metabolic stability compared to ester-containing analogs .
Therapeutic Comparison with Antipsychotics
Key Insights :
- The target compound’s exact mass (445.0968694) aligns with metabolites of known antipsychotics, though its mechanism remains uncharacterized compared to established drugs like loxapine .
- Its lack of halogen atoms (e.g., chlorine in loxapine) may reduce toxicity risks but requires validation.
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 2-Thiophenecarboxylic Acid | Loxapine Succinate |
|---|---|---|---|
| Molecular Weight | 445.13 g/mol | 128.17 g/mol | 445.88 g/mol |
| LogP (Predicted) | ~3.5 (high lipophilicity) | ~1.2 | ~3.8 |
| Stereochemistry | (3S) configuration | None | Racemic mixture |
| Therapeutic Indication | Antipsychotic (potential) | None reported | Antipsychotic (approved) |
Q & A
Q. What are the optimal synthetic routes for 2-[[Methyl[(3S)-3-(1-naphthalenyloxy)-3-(2-thienyl)propyl]amino]carbonyl]benzoic Acid, and how can purity be validated?
- Methodological Answer : The compound’s synthesis typically involves multi-step coupling reactions. For example, a nucleophilic substitution reaction between 1-naphthalenol and a thienylpropylamine derivative could form the chiral (3S)-3-(1-naphthalenyloxy)-3-(2-thienyl)propyl backbone. Subsequent methylamination and benzoic acid coupling via carbodiimide-mediated esterification (e.g., EDC/HOBt) are critical steps. Purity validation requires HPLC (C18 column, acetonitrile/water gradient) and NMR spectroscopy to confirm absence of unreacted intermediates (e.g., residual naphthalene derivatives) .
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?
- Methodological Answer :
- ¹H-NMR : Key signals include aromatic protons from naphthalene (δ 7.2–8.5 ppm), thienyl protons (δ 6.5–7.1 ppm), and the methylamino group (δ 2.8–3.2 ppm).
- IR : Stretch bands for carbonyl groups (C=O at ~1690 cm⁻¹) and carboxylic acid (broad O-H stretch at ~2500–3000 cm⁻¹) confirm functional groups.
- Mass Spectrometry (ESI) : Look for [M+H]⁺ peaks matching the molecular weight (calculated via exact mass analysis) and fragmentation patterns (e.g., loss of CO₂ from the benzoic acid moiety) .
Q. What are the primary challenges in ensuring stereochemical fidelity during synthesis?
- Methodological Answer : The (3S)-stereocenter requires chiral resolution techniques, such as chiral HPLC (e.g., Chiralpak IA column) or asymmetric catalysis (e.g., Rhodium-catalyzed hydrogenation). Racemization risks arise during acidic/basic conditions; thus, neutral pH and low temperatures are recommended for coupling steps. Circular dichroism (CD) or X-ray crystallography can confirm absolute configuration .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s biological activity or binding affinity?
- Methodological Answer :
- Molecular Docking : Use software like Discovery Studio to model interactions with target proteins (e.g., enzymes with hydrophobic pockets). The naphthalene and thienyl groups may contribute to π-π stacking, while the benzoic acid moiety could hydrogen-bond with catalytic residues.
- DFT Calculations : Optimize the compound’s geometry at the B3LYP/6-31G* level to predict electrostatic potential surfaces and reactivity sites (e.g., nucleophilic attack on the carbonyl group) .
Q. How should researchers address contradictory data in solubility or stability studies?
- Methodological Answer : Contradictions often arise from solvent polarity or degradation under light/heat. For example:
- Solubility : Test in DMSO (polar aprotic) vs. ethyl acetate (non-polar). If discrepancies occur, assess aggregation via dynamic light scattering (DLS).
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Degradation products (e.g., hydrolyzed ester intermediates) indicate susceptibility to moisture .
Q. What experimental designs mitigate limitations in biological assay reproducibility?
- Methodological Answer :
- Positive/Negative Controls : Include known inhibitors/agonists (e.g., COX-2 inhibitors for anti-inflammatory assays).
- Matrix Effects : Account for organic degradation in biofluids by stabilizing samples at 4°C and using protease inhibitors.
- Dose-Response Curves : Use 8–12 concentration points to calculate IC₅₀/EC₅₀ values, ensuring statistical power (n ≥ 3 replicates) .
Key Considerations for Future Research
- Explore structure-activity relationships (SAR) by modifying the thienyl or naphthalene substituents.
- Investigate metabolite profiling using high-resolution mass spectrometry (HRMS) to identify Phase I/II metabolites.
- Address scalability challenges via flow chemistry to improve yield and reduce racemization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
